(R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid

Catalog No.
S14576269
CAS No.
M.F
C13H17NO5
M. Wt
267.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentan...

Product Name

(R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid

IUPAC Name

(2R)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C13H17NO5/c15-8-4-7-11(12(16)17)14-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,14,18)(H,16,17)/t11-/m1/s1

InChI Key

WVGZTPNRQRMWEM-LLVKDONJSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCO)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCO)C(=O)O

(R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid, also known as 5-(benzyloxycarbonylamino)pentanoic acid, is an amino acid derivative characterized by its unique structure that includes a benzyloxycarbonyl group. This compound has a molecular formula of C13H17NO4C_{13}H_{17}NO_{4} and a molecular weight of approximately 251.278 g/mol. It appears as a solid, off-white substance with a melting point of 106°C and a boiling point of around 459.9°C at 760 mmHg . The compound is notable for its potential applications in pharmaceutical chemistry and biochemistry due to its structural properties.

The chemical reactivity of (R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid primarily involves its amine and carboxylic acid functional groups. It can participate in various reactions typical of amino acids, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amine group can react with carboxylic acids or activated esters to form amides.
  • Hydrolysis: Under acidic or basic conditions, the benzyloxycarbonyl protecting group can be removed, regenerating the free amine.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry.

(R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid exhibits biological activity that is often explored in the context of drug development. Its structural similarity to natural amino acids allows it to interact with biological targets, potentially influencing metabolic pathways. Research indicates that compounds with similar structures may exhibit properties such as:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects: Certain analogs are studied for their potential in neurodegenerative disease models.
  • Inhibition of Enzymatic Activity: Compounds like this may inhibit specific enzymes involved in disease processes.

Synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid can be achieved through several methods, including:

  • Amino Acid Protection and Coupling:
    • Start with an amino acid precursor.
    • Protect the amine group using a benzyloxycarbonyl (Cbz) protecting group.
    • Couple the protected amino acid with appropriate reagents to form the desired product.
  • Direct Synthesis from Precursors:
    • Utilize starting materials like 5-hydroxypentanoic acid and react them with benzyloxycarbonyl chloride in the presence of a base to yield the target compound.
  • Enzymatic Synthesis:
    • Employ specific enzymes that catalyze the formation of peptide bonds under mild conditions, offering an environmentally friendly alternative to traditional chemical synthesis.

(R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid has several applications, particularly in:

  • Pharmaceutical Development: Used as an intermediate in the synthesis of bioactive compounds.
  • Research: Studied for its role in understanding amino acid metabolism and enzyme interactions.
  • Biotechnology: Potential use in designing peptide-based therapeutics due to its structural properties.

Interaction studies involving (R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid focus on its binding affinity and activity against various biological targets. These studies typically utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate biological activity against cell lines or microbial strains.
  • Kinetic Studies: To understand the rate of reaction or inhibition concerning enzymes.

These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic effects.

Several compounds share structural features with (R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid, including:

Compound NameCAS NumberKey Features
N-Benzyloxycarbonyl-D-ornithine112229-51-3Similar benzyloxycarbonyl group; used in peptide synthesis
5-(Carbobenzoxyamino)pentanoic acid23135-50-4Contains carbobenzoxy group; important for peptide chemistry
D-Ornithine70-26-8Natural amino acid; foundational for various biosynthetic pathways

These compounds highlight the uniqueness of (R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid in terms of its specific hydroxyl group and potential applications in drug design compared to other related amino acids and derivatives. Each compound's unique functional groups dictate their reactivity and biological activity, making them suitable for different applications within medicinal chemistry.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

267.11067264 g/mol

Monoisotopic Mass

267.11067264 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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